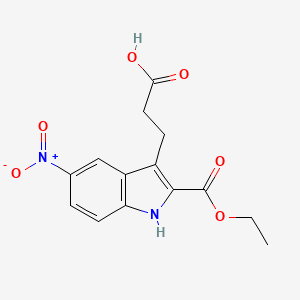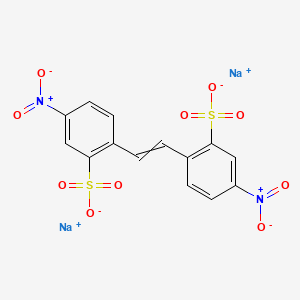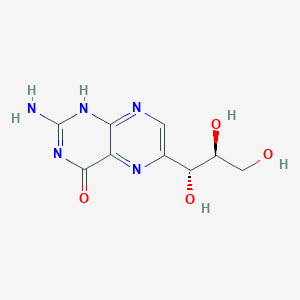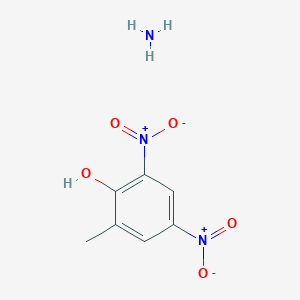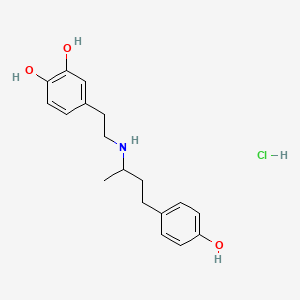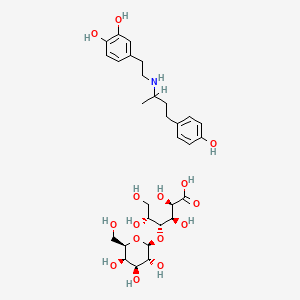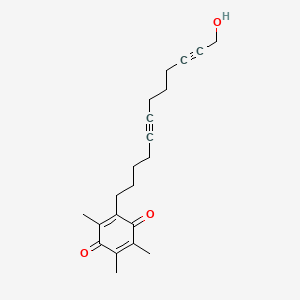
DPC-961
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DMP-961 has several scientific research applications:
Chemistry: Used as a model compound for studying non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on the reverse transcriptase enzyme of the human immunodeficiency virus type 1.
Medicine: Explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections
Industry: Utilized in the development of new antiviral drugs and in research on viral replication mechanisms
Wirkmechanismus
DMP-961 exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus type 1. It binds to a specific site on the enzyme, preventing it from synthesizing viral DNA from RNA. This inhibition is non-competitive, meaning that DMP-961 does not compete with the natural substrate of the enzyme but rather binds to a different site, altering the enzyme’s conformation and rendering it inactive .
Biochemische Analyse
Biochemical Properties
The biochemical properties of DPC-961 are largely influenced by its physicochemical characteristics. As a BCS II compound, this compound displays dissolution-limited behavior . This means that the compound’s solubility in aqueous solutions can directly impact its bioavailability and performance.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Reverse transcriptase is a key enzyme in the life cycle of HIV, and by inhibiting this enzyme, this compound can prevent the virus from replicating within host cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of HIV-1 reverse transcriptase in a non-competitive manner . This prevents the virus from transcribing its RNA into DNA, a crucial step in the viral replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the compound has been known to exist in many solvated forms in addition to a single, anhydrous crystal form . The transition between these forms can impact the compound’s bio-performance .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. In an oral absorption study in dogs, the oral absorption profiles of Form I and Form III of this compound were found to be statistically identical when administered at 100mpk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMP-961 involves several steps:
Condensation: 2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone is condensed with trimethylsilyl isocyanate in the presence of dimethylaminopyridine in tetrahydrofuran.
Desilylation: The resulting product is desilylated with tetrabutylammonium fluoride in tetrahydrofuran to provide the quinazoline derivative.
Dehydration: The tertiary alcohol of the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene to yield an imine.
Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate to yield a racemic adduct.
Isolation: The desired (S)-enantiomer is isolated by means of chiral high-performance liquid chromatography
Industrial Production Methods
Industrial production methods for DMP-961 are not extensively documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
DMP-961 undergoes various types of chemical reactions, including:
Reduction: Reduction of the triple bond in DMP-961 with lithium aluminum hydride furnishes the corresponding olefin.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane or chloroform at room temperature.
Reduction: Lithium aluminum hydride in 1,2-dichlorobenzene/tetrahydrofuran.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro and trifluoromethyl groups.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Olefins.
Substitution: Substituted derivatives of DMP-961.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infections.
Delavirdine: Another compound in the same class with similar antiviral properties.
Uniqueness of DMP-961
DMP-961 is unique due to its specific binding affinity and non-competitive inhibition of the reverse transcriptase enzyme. It has shown potent activity against the human immunodeficiency virus type 1, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175699 | |
| Record name | DPC 961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214287-88-4 | |
| Record name | DPC 961 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPC 961 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPC-961 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



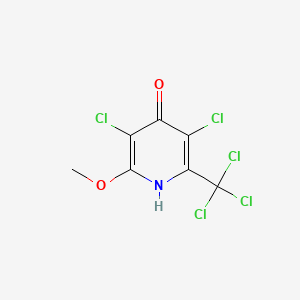
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
